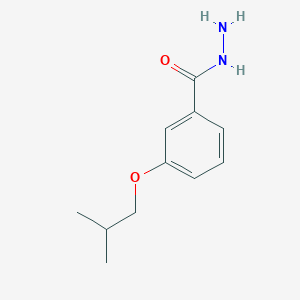

3-Isobutoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Isobutoxybenzohydrazide (3-IBBH) is an organic compound that has been used in many scientific research applications, due to its unique properties. It is a highly reactive and versatile reagent with a wide range of applications in organic synthesis, biochemistry, and pharmacology. 3-IBBH has been used as a reagent for the synthesis of a variety of compounds, including peptides, peptidomimetics, and other small molecules. It has also been used in the development of novel drugs, as well as in the study of the mechanism of action of existing drugs.

Scientific Research Applications

Polymeric and Solid Lipid Nanoparticles for Agricultural Applications

Research on carbendazim and tebuconazole, which are widely used in agriculture for the prevention and control of fungal diseases, highlights the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems. These systems offer advantages such as modified release profiles, reduced environmental toxicity, and improved stability of the fungicides, presenting new options for plant disease treatment and prevention (Campos et al., 2015).

Characterization of Isoniazid-Specific T-Cell Clones

A study focusing on isoniazid, a common anti-tuberculosis drug, identified drug-specific T-cells in patients with adverse reactions, suggesting the adaptive immune system's involvement in drug-related liver and skin injuries (Usui et al., 2017). This research could provide a basis for understanding the immune response mechanisms to specific chemical structures.

Corrosion Inhibition in Industrial Applications

A study on 3-Hydroxybenzoic acid as a corrosion inhibitor for AISI 316L stainless steel in pickling solutions indicates the potential of benzohydrazide derivatives in industrial applications. The research explored the mechanism of corrosion inhibition and found that certain compounds can significantly improve the resistance of metals to corrosion (Narváez et al., 2005).

Cocrystals with Anti-Oxidant Hydroxy Benzoic Acids

The formation of cocrystals of isoniazid with antioxidant hydroxy benzoic acids, including gallic acid and 3-hydroxybenzoic acid, suggests potential applications in enhancing the stability and solubility of pharmaceutical compounds. These cocrystals could offer improved therapeutic efficacy and stability in pharmaceutical formulations (Mashhadi et al., 2014).

Biochemical Analysis

Biochemical Properties

3-Isobutoxybenzohydrazide plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its hydrazide group, which can form covalent bonds with carbonyl groups in proteins and enzymes. This interaction can lead to the modification of enzyme activity and protein function, making it a valuable tool in studying protein interactions and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to a reduction in its efficacy and changes in its impact on cellular processes. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can affect the activity of enzymes involved in key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in the levels of metabolites and overall metabolic flux, impacting cellular energy production and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting its overall impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, nucleus, or cytoplasm, where it can interact with specific biomolecules and exert its effects on cellular processes .

Properties

IUPAC Name |

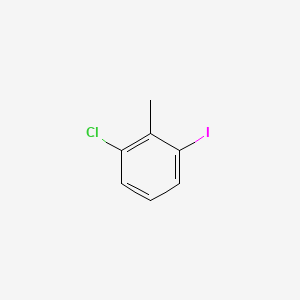

3-(2-methylpropoxy)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)7-15-10-5-3-4-9(6-10)11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMFDOXZJFUFHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272433 |

Source

|

| Record name | 3-(2-Methylpropoxy)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-59-0 |

Source

|

| Record name | 3-(2-Methylpropoxy)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methylpropoxy)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

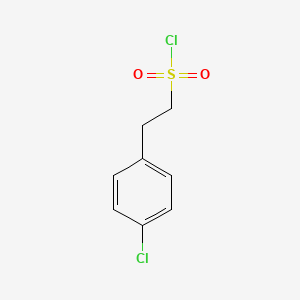

![4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1349889.png)